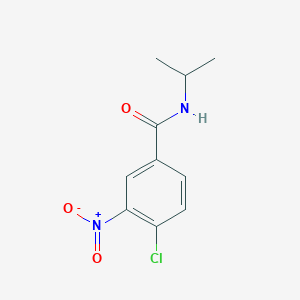

4-chloro-N-isopropyl-3-nitrobenzamide

説明

Contextualization of the Benzamide (B126) Pharmacophore in Chemical and Biological Sciences

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry. ontosight.ai Its prevalence is due to the amide bond's stability and its ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. researchgate.net

The history of benzamide derivatives in medicine is marked by key discoveries that paved the way for modern therapeutics. Early research into simple substituted benzamides revealed their potential to interact with biological systems, leading to the development of drugs for various conditions. For instance, the antipsychotic properties of compounds like Sulpiride and Amisulpride, both substituted benzamides, highlighted the scaffold's utility in targeting the central nervous system. walshmedicalmedia.com These foundational discoveries spurred further exploration, with chemists systematically modifying the benzamide core to enhance potency, selectivity, and pharmacokinetic properties, establishing it as a versatile template for drug design.

In modern drug discovery, the benzamide moiety is a cornerstone in the development of new therapeutic agents. researchgate.net Its structural and chemical properties make it an ideal building block for creating molecules that can inhibit specific enzymes or modulate receptor activity. nih.gov Benzamide derivatives have been successfully developed and investigated for a wide spectrum of pharmacological activities. walshmedicalmedia.com The ability to readily synthesize a diverse library of benzamide analogs allows researchers to conduct extensive structure-activity relationship (SAR) studies, optimizing compounds for desired biological effects. nih.gov This has led to the identification of benzamide-containing molecules with potent activities across numerous disease areas. researchgate.netnih.gov

Table 1: Reported Biological Activities of Benzamide Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | researchgate.netnih.gov |

| Antimicrobial | Infectious Diseases | ontosight.aiwalshmedicalmedia.com |

| Anti-inflammatory | Inflammation | walshmedicalmedia.comresearchgate.net |

| Analgesic | Pain Management | walshmedicalmedia.com |

| Enzyme Inhibition | Various (e.g., Carbonic Anhydrase, PARP-1) | nih.govnih.gov |

| Antiviral | Infectious Diseases | researchgate.net |

Structural Characteristics and Chemical Reactivity of 4-chloro-N-isopropyl-3-nitrobenzamide

The specific compound, this compound, possesses a unique combination of functional groups that define its chemical nature and potential for biological interaction. Its structure is based on a benzamide core with substitutions on both the aromatic ring and the amide nitrogen.

Molecular Formula : C₁₀H₁₁ClN₂O₃

IUPAC Name : 4-chloro-N-(propan-2-yl)-3-nitrobenzamide

The architecture of this compound can be deconstructed into two primary components:

4-chloro-3-nitrobenzoyl group : This portion consists of a benzene ring substituted with a chloro group and a nitro group. The presence of both a halogen and a nitro group on the aromatic ring is significant. Halogen atoms can enhance binding affinity to biological targets through halogen bonding and increase lipophilicity, potentially improving membrane permeability. The nitro group is a strong electron-withdrawing group that heavily influences the electronic properties of the ring. mdpi.com This substituted ring is attached to the carbonyl carbon of the amide.

N-isopropyl amide moiety : The amide nitrogen is substituted with an isopropyl group. This alkyl substitution makes it a secondary amide. The isopropyl group is a small, branched alkyl chain that introduces steric bulk near the amide bond. This steric hindrance can influence the molecule's conformational preferences and its ability to fit into specific binding pockets. Furthermore, the alkyl group increases the compound's lipophilicity compared to an unsubstituted benzamide.

Electronic Effects : The chloro and nitro groups are both strongly electron-withdrawing. learncbse.in The nitro group, in particular, deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon of the amide more electrophilic. This increased electrophilicity can enhance its reactivity towards nucleophiles. The electron-withdrawing nature of these substituents also increases the acidity of the N-H proton of the amide compared to non-aromatic amides. byjus.com

Table 2: Properties of Functional Groups in this compound

| Functional Group | Position | Electronic Effect | Steric Effect | Other Properties |

|---|---|---|---|---|

| Chloro | C4 | Electron-withdrawing (-I) | Moderate | Increases lipophilicity, potential for halogen bonding |

| Nitro | C3 | Strongly electron-withdrawing (-I, -R) | Moderate | Can be reduced to an amine, potential H-bond acceptor |

Academic and Research Imperatives for In-Depth Investigation of this compound

The specific substitution pattern of this compound makes it a compound of considerable interest for further chemical and biological investigation. The benzamide core is a well-established pharmacophore, and the unique combination of substituents suggests several avenues for research.

The presence of strong electron-withdrawing groups on the phenyl ring, coupled with a lipophilic N-alkyl group, creates a molecular scaffold with potential for novel biological activity. ontosight.ai Derivatives of chloro-nitro-substituted benzamides are explored as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The functional groups present also offer handles for further chemical modification. For example, the nitro group can be readily reduced to an amino group, which can then be used to build more complex molecules. The chloro group can potentially be displaced via nucleophilic aromatic substitution under certain conditions.

Therefore, the imperative for investigating this compound lies in its potential as a lead compound or a synthetic intermediate. Its unique structural and electronic properties warrant synthesis and screening for various biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects, which are common for this class of compounds.

Rationale for Targeting Specific Benzamide Derivatives

The incorporation of a nitro group (–NO₂) is a common strategy in medicinal chemistry to enhance bioactivity. mdpi.com The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the benzamide molecule, potentially leading to enhanced binding with specific enzymes or receptors. researchgate.net Nitro-containing compounds are known for a wide range of biological effects, including antimicrobial and antitumor activities. nih.gov

Similarly, the inclusion of a halogen, such as a chloro (–Cl) group, can profoundly impact a molecule's properties. Halogenation can increase lipophilicity, facilitating passage through biological membranes, and can introduce specific steric and electronic effects that may enhance target binding or metabolic stability. mdpi.com The combination of both chloro and nitro substituents on a benzamide scaffold, as seen in this compound, creates a unique electronic and steric environment. This specific substitution pattern is explored by researchers to potentially generate compounds with novel or enhanced biological activities, such as antimicrobial, antifungal, or insecticidal properties. ontosight.ai The N-isopropyl group attached to the amide nitrogen further modifies the compound's size, shape, and lipophilicity, which can influence its absorption and interaction with target proteins.

Current Research Landscape and Unaddressed Questions Pertaining to the Compound

The current body of scientific literature contains extensive research on the synthesis and biological activities of various substituted benzamides, including those with nitro and chloro groups. nih.govnih.gov For instance, series of 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines. nih.gov Research on the closely related precursor, 4-chloro-3-nitrobenzamide (B92726), indicates its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

However, a detailed investigation into the specific compound This compound reveals a notable gap in dedicated research. While its synthesis is chemically plausible—likely involving the reaction of 4-chloro-3-nitrobenzoyl chloride with isopropylamine (B41738), a common method for forming amide bonds—there is a scarcity of published studies focusing specifically on its synthesis, characterization, and biological evaluation. mdpi.com The research landscape is more populated with studies on analogous structures, such as other N-alkyl or N-aryl substituted chloro-nitrobenzamides, which are often explored as potential therapeutic agents or as precursors for more complex molecules.

This lack of specific focus gives rise to several fundamental, unaddressed questions regarding this compound:

Biological Activity: What specific biological or pharmacological activities, if any, does this compound possess? Its structural motifs suggest potential antimicrobial or anticancer properties, but this remains to be experimentally validated.

Physicochemical Properties: What are the detailed physicochemical characteristics of the compound, such as its melting point, solubility in various solvents, and crystal structure? This foundational data is currently not widely available.

Mechanism of Action: If the compound is found to be biologically active, what is its underlying mechanism of action at the molecular level?

Synthetic Optimization: While the synthesis is feasible, what are the optimal reaction conditions to produce this compound in high yield and purity?

The existing research provides a strong rationale for investigating this specific derivative, yet the compound itself remains largely unexplored. Future research is necessary to characterize this compound and determine if its unique combination of functional groups translates into valuable biological activity.

Physicochemical Data for Precursor Compound

| Property | Value |

| Compound Name | 4-Chloro-3-nitrobenzoic acid |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.57 g/mol |

| Appearance | Slightly yellow powder |

| CAS Number | 96-99-1 |

| Melting Point | 180-183 °C |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)7-3-4-8(11)9(5-7)13(15)16/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCNHNOAONXMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro N Isopropyl 3 Nitrobenzamide and Its Derivatives

Established Synthetic Routes for 4-chloro-N-isopropyl-3-nitrobenzamide

The most common and well-established method for synthesizing this compound involves a two-step process starting from p-chlorobenzoic acid. This process includes the nitration of the aromatic ring followed by the amidation of the resulting carboxylic acid derivative.

The final key step in the primary synthetic route is the formation of the amide bond between a 4-chloro-3-nitrobenzoic acid derivative and isopropylamine (B41738). The most prevalent approach involves the conversion of 4-chloro-3-nitrobenzoic acid into a more reactive acyl chloride, which then readily reacts with isopropylamine.

The reaction of 4-chloro-3-nitrobenzoyl chloride with isopropylamine is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

A general procedure for this type of transformation involves dissolving the acyl chloride in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. Isopropylamine, along with the base, is then added, often at a reduced temperature to control the exothermic reaction. The reaction mixture is typically stirred at room temperature until completion. Work-up usually involves washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent to yield the crude this compound, which can be further purified by recrystallization or chromatography.

The following table summarizes the reactants and typical conditions for this amidation reaction:

| Reactant 1 | Reactant 2 | Reagents/Catalysts | Solvent | Typical Conditions |

| 4-chloro-3-nitrobenzoyl chloride | Isopropylamine | Triethylamine/Pyridine | Dichloromethane | 0°C to room temperature, inert atmosphere |

While the acyl chloride route is the most common, alternative strategies for the synthesis of this compound exist. These methods often focus on avoiding the use of harsh reagents like thionyl chloride or on utilizing different starting materials.

One alternative involves the direct coupling of 4-chloro-3-nitrobenzoic acid with isopropylamine using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other classes of coupling reagents that can be employed include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HATU, HBTU).

Another synthetic strategy involves the transformation of precursors other than p-chlorobenzoic acid. For instance, 4-chloro-3-nitrotoluene (B146361) can serve as a starting material. guidechem.com Oxidation of the methyl group of 4-chloro-3-nitrotoluene, for example using potassium permanganate (B83412), yields 4-chloro-3-nitrobenzoic acid. guidechem.com This precursor can then be carried forward to this compound as previously described.

The following table outlines some of these alternative strategies:

| Starting Material | Key Transformation | Reagents/Catalysts |

| 4-chloro-3-nitrobenzoic acid | Direct amidation | DCC/HOBt, EDC/HOAt, BOP, HATU |

| 4-chloro-3-nitrotoluene | Oxidation of the methyl group to a carboxylic acid | Potassium permanganate (KMnO4) |

| 4-chloro-3-nitrobenzoic acid | Conversion to an ester followed by aminolysis | Methanol/acid catalyst, then Isopropylamine |

Reaction Mechanisms and Mechanistic Elucidation of Key Synthetic Steps

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and minimizing the formation of impurities. The formation of the amide bond, in particular, can proceed through several pathways depending on the chosen methodology.

The mechanism of amide bond formation from an acyl chloride and an amine is a well-understood process of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom a positive charge. The intermediate then collapses, with the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion as a leaving group. A proton is subsequently transferred from the nitrogen atom to a base (such as triethylamine or another molecule of isopropylamine) to yield the final amide product and the corresponding ammonium (B1175870) salt.

In the case of direct amidation using coupling reagents, the mechanism involves the in-situ activation of the carboxylic acid. For example, with carbodiimides (like DCC), the carboxylic acid adds across one of the C=N double bonds to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine. The amine attacks the carbonyl carbon of the activated acid, forming a tetrahedral intermediate which then collapses to give the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). Additives like HOBt can react with the O-acylisourea to form an activated ester, which is less prone to racemization and side reactions and reacts cleanly with the amine to form the desired amide.

The synthesis of derivatives of this compound introduces considerations of regioselectivity and stereoselectivity, particularly when further functionalization of the aromatic ring or modifications of the isopropyl group are desired.

Regioselectivity: The existing substituents on the aromatic ring of this compound direct the position of any subsequent electrophilic aromatic substitution reactions. The amide group is an ortho-, para-directing and activating group, while the chloro and nitro groups are deactivating and meta-directing (with the chloro group being a weak deactivator and the nitro group a strong deactivator). The interplay of these directing effects will determine the regiochemical outcome of reactions such as further nitration, halogenation, or sulfonation. For instance, an incoming electrophile would likely be directed to the positions ortho and para to the amide group, but the deactivating nature of the chloro and nitro groups would make such reactions challenging.

Stereoselectivity: While this compound itself is not chiral, the synthesis of derivatives can introduce stereocenters. For example, if the isopropyl group were to be replaced by a chiral amine, the resulting amide would be chiral. In such cases, the use of enantiomerically pure starting materials or the development of stereoselective synthetic methods would be crucial.

A relevant area of stereoselectivity in the synthesis of substituted benzamides is the formation of atropisomers. Atropisomerism can arise in sterically hindered benzamides where rotation around the aryl-carbonyl bond is restricted. nih.govfigshare.comdatapdf.comresearchgate.netrsc.org While this compound is unlikely to exhibit stable atropisomers at room temperature, the introduction of bulky substituents at the positions ortho to the amide linkage in its derivatives could lead to the formation of stable, isolable atropisomeric enantiomers. The synthesis of such derivatives would require stereoselective methods to control the axial chirality. nih.govfigshare.comdatapdf.comresearchgate.netrsc.org

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis continuously seeks to develop more efficient, sustainable, and atom-economical methods for constructing chemical bonds. In the context of synthesizing this compound and its derivatives, several advanced techniques and methodological innovations can be envisioned.

Catalytic Direct Amidation: A significant advancement in amide synthesis is the development of catalytic methods for the direct coupling of carboxylic acids and amines, which avoids the need for stoichiometric activating agents and the generation of large amounts of waste. nih.govrsc.orgresearchgate.netnih.gov Various metal and non-metal catalysts have been developed for this purpose. For instance, titanium(IV) complexes, such as TiCl4 and TiF4, have been shown to be effective catalysts for the direct amidation of carboxylic acids. nih.govrsc.org Boron-based reagents have also been employed as catalysts for direct amide formation. nih.gov These catalytic methods often operate under milder conditions than traditional methods and offer a greener alternative for the synthesis of this compound.

Flow Chemistry: The use of continuous flow reactors for chemical synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound, particularly the nitration and amidation steps, could be adapted to a flow chemistry setup. This would allow for precise control over reaction parameters, potentially leading to higher yields, improved purity, and safer handling of hazardous reagents and intermediates.

Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild conditions. While not yet reported for this specific molecule, it is conceivable that a lipase (B570770) or a specific amidase could be used to catalyze the amidation of 4-chloro-3-nitrobenzoic acid or its esters with isopropylamine. This biocatalytic approach would offer a highly sustainable and environmentally friendly route to the target compound.

Application of Catalytic Systems in Benzamide (B126) Synthesis

Catalytic methods for amide bond formation are central to modern organic synthesis, offering alternatives that avoid the use of stoichiometric activating agents and the production of wasteful byproducts. For the synthesis of benzamides, various catalytic systems have been developed to facilitate the direct condensation of carboxylic acids and amines.

Boric acid, for instance, has been shown to be an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids. youtube.comwalisongo.ac.id This method is advantageous as it often proceeds under milder conditions and generates water as the only byproduct, aligning with the principles of green chemistry. walisongo.ac.id Other catalytic systems employ Lewis acids, such as those based on zirconium or titanium, which activate the carboxylic acid towards nucleophilic attack by the amine. researchgate.net The use of solid-supported catalysts, like ionic liquids immobilized on diatomite earth, further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. researchgate.net While direct catalytic synthesis of this compound is not extensively documented, these general methods represent the forefront of efficient benzamide production.

Table 1: Overview of Catalytic Systems in Benzamide Synthesis

| Catalyst Type | Example | Key Advantages | Typical Byproduct |

|---|---|---|---|

| Brønsted Acid | Boric Acid | Low cost, low toxicity, good yields. youtube.comwalisongo.ac.id | Water |

| Lewis Acid | Zirconium(IV) chloride (ZrCl4) | High efficiency, can be immobilized for reuse. researchgate.net | Water |

| Enzymatic | Lipases, Amidases | High selectivity (chemoselectivity, regioselectivity, and stereoselectivity), mild reaction conditions. rsc.org | Water |

| Coupling Reagents (Catalytic Use) | Carbodiimides (e.g., EDC) | Widely applicable, reliable for complex molecules. | Urea derivatives |

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Efficiency

To improve reaction kinetics and yields, chemists have turned to advanced technologies like microwave irradiation and continuous flow systems.

Microwave-assisted synthesis utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. ajrconline.orgirjmets.com This technique has been successfully applied to a wide range of organic reactions, including the synthesis of benzamide derivatives and other heterocyclic scaffolds. ajrconline.orgresearchgate.netnih.gov The key benefits include accelerated reaction rates, improved product yields, and often, enhanced purity of the final product. ajrconline.org

Exploration of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. chemmethod.comwjpmr.com In benzamide synthesis, this translates to several key strategies.

A primary goal is to improve atom economy , a measure of how efficiently the atoms from the reactants are incorporated into the final product. walisongo.ac.idresearchgate.net Direct catalytic amidation, which produces only water as a byproduct, is a prime example of a highly atom-economical reaction, in contrast to methods using acid chlorides which generate salt waste. walisongo.ac.idrsc.org

The use of safer solvents is another cornerstone of green chemistry. Efforts are made to replace hazardous solvents like dichloromethane with more benign alternatives such as water, ethanol, or bio-based solvents like 2-methyl-2-butanol. rsc.orgchemmethod.com In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. wjpmr.com

Finally, the use of catalysis over stoichiometric reagents is a fundamental green principle. wjpmr.com Catalysts reduce the amount of chemical waste generated and can enable more energy-efficient processes. researchgate.net Biocatalysis, using enzymes, represents an exceptionally green approach due to its high selectivity and operation under mild, aqueous conditions. rsc.org

Derivatization Strategies and Analog Development

The this compound scaffold serves as a versatile starting point for the development of novel analogues. Derivatization strategies typically focus on modifying the N-substituent or functionalizing the aromatic ring to explore structure-activity relationships and generate compounds with new properties.

Systematic Modification of the N-substituent (isopropyl group)

The N-isopropyl group plays a significant role in defining the molecule's steric and electronic properties. researchgate.net Systematically replacing this group with other alkyl, cycloalkyl, or aryl moieties is a common strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and target binding affinity. For example, replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl, phenyl) substituents can probe the spatial requirements of a biological target. Introducing polar functional groups into the substituent (e.g., a hydroxyl or ether group) can alter solubility and pharmacokinetic properties.

Table 2: Conceptual Modifications of the N-Substituent

| Original Substituent | Potential New Substituent | Rationale for Modification |

|---|---|---|

| Isopropyl | Ethyl, n-Propyl | Decrease steric bulk, investigate effect of chain length. |

| Cyclopropyl, Cyclohexyl | Introduce conformational rigidity, alter lipophilicity. | |

| Phenyl, Substituted Phenyl | Introduce aromatic interactions (e.g., π-stacking), explore electronic effects. | |

| 2-Hydroxyethyl, 2-Methoxyethyl | Increase hydrophilicity, introduce potential hydrogen bonding sites. |

Functionalization of the Chlorinated Nitrobenzene Ring for Novel Analogues

The aromatic ring of this compound offers several avenues for functionalization. The existing chloro and nitro groups are key handles for synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 3-position strongly activates the chloro group at the 4-position towards nucleophilic attack. google.com This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate a diverse library of new analogues. This reaction is a powerful tool for introducing new functional groups onto the benzamide core. google.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. The resulting 3-amino derivative is a versatile intermediate that can undergo a wide array of subsequent reactions, including diazotization, acylation, or alkylation, to build more complex molecules.

Electrophilic Aromatic Substitution: While the nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta-position (relative to the nitro group), the specific substitution pattern of the ring makes further electrophilic substitution challenging and less common. chemguide.co.ukvaia.com

Table 3: Potential Functionalization Reactions of the Aromatic Ring

| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| 4-Chloro position | Nucleophilic Aromatic Substitution (SNAr) | R-NH2 (Amines), R-OH (Alcohols/Phenols), R-SH (Thiols) | 4-Amino, 4-Alkoxy/Aryloxy, 4-Thioether derivatives |

| 3-Nitro position | Reduction | H2/Pd, SnCl2, Fe/HCl | 3-Amino derivative |

| 3-Amino (post-reduction) | Acylation | Acetyl chloride, Benzoic anhydride | 3-Acetamido, 3-Benzamido derivatives |

| 3-Amino (post-reduction) | Diazotization followed by Sandmeyer reaction | NaNO2/HCl; then CuCl, CuBr, CuCN | 3-Chloro, 3-Bromo, 3-Cyano derivatives |

Design and Synthesis of Hybrid Molecules Incorporating the 4-chloro-3-nitrobenzamide (B92726) Scaffold

A modern drug design strategy involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. This approach aims to produce chimeric compounds that may exhibit dual activity, improved target affinity, or a more favorable pharmacokinetic profile. The 4-chloro-3-nitrobenzamide scaffold can serve as one of the building blocks in such a design. mdpi.com

The synthesis of these hybrids could involve preparing a derivative of the scaffold with a suitable linker, which is then coupled to another biologically active molecule. For example, after reducing the nitro group to an amine, this new functional handle could be used to form an amide or sulfonamide bond with another pharmacophore containing a carboxylic or sulfonic acid group, respectively. This modular approach allows for the systematic combination of different molecular fragments to generate novel and potentially potent hybrid compounds. mdpi.com

Advanced Structural Characterization and Elucidation Studies

Spectroscopic Methodologies for Molecular Architecture Confirmation

Spectroscopic techniques are essential for confirming the covalent structure of a molecule. These methods probe the interactions of molecules with electromagnetic radiation, providing insights into the electronic and vibrational states of atoms and bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the proton and carbon skeletons of a molecule. For 4-chloro-N-isopropyl-3-nitrobenzamide, one would expect characteristic signals for the aromatic protons, the isopropyl group protons (a septet and a doublet), and the amide N-H proton. Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons, and the isopropyl carbons. Despite extensive searches, specific experimental NMR data detailing chemical shifts and coupling constants for this compound are not available in the reviewed literature.

Mass Spectrometry: Fragmentation Pattern Analysis and Precise Mass Determination

Mass spectrometry is used to determine the molecular weight of a compound and can reveal structural information through the analysis of its fragmentation patterns. An exact mass measurement would confirm the elemental composition of this compound. The fragmentation would likely involve characteristic cleavages, such as alpha-cleavage adjacent to the nitrogen atom and loss of the isopropyl group, as well as fragmentation of the aromatic ring. However, published mass spectra and detailed fragmentation analyses for this specific molecule could not be sourced.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. For the target compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro (NO₂) group. While the expected frequency ranges for these groups are well-established, specific experimental FTIR and Raman spectra for this compound are not documented in the available resources.

Crystallographic Investigations for Solid-State Structural Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: Determination of Crystal Structure and Bond Parameters

This technique would provide unambiguous proof of the molecular structure of this compound. It would yield precise data on bond lengths (e.g., C-Cl, C-N, N=O, C=O) and the angles between them, defining the exact geometry of the molecule. A thorough search of crystallographic databases did not yield a crystal structure for this compound. Detailed crystallographic information is available for the parent compound, 4-chloro-3-nitrobenzamide (B92726), but the presence of the N-isopropyl group would significantly alter the crystal packing and molecular geometry, making this data inapplicable.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the solid state, molecules are held together by non-covalent forces. For this compound, the amide N-H group would act as a hydrogen bond donor, likely interacting with the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. Furthermore, the electron-deficient nitro-substituted benzene (B151609) ring could participate in π-π stacking interactions. An analysis of these interactions is crucial for understanding the material's properties, but this is contingent on obtaining a crystal structure, which is currently unavailable.

Polymorphism and Solid-State Conformational Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of chemical compounds, particularly in the pharmaceutical and materials science sectors, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. A comprehensive study of this compound would involve screening for different polymorphic forms by crystallization under a variety of conditions (e.g., different solvents, temperatures, and pressures).

Techniques such as X-ray diffraction (XRD), particularly single-crystal and powder XRD, would be essential for elucidating the three-dimensional atomic arrangement, unit cell dimensions, and space group of any identified polymorphs. Solid-state conformational studies, often performed in conjunction with XRD, would reveal precise details about the molecule's geometry in the crystal lattice, including:

Bond lengths and angles: Determining the precise distances and angles between constituent atoms.

Torsional angles: Defining the conformation of the molecule, especially the rotation around the amide bond and the orientation of the isopropyl and nitro groups relative to the benzene ring.

Intermolecular interactions: Identifying hydrogen bonds, halogen bonds, or π-π stacking interactions that stabilize the crystal structure.

Currently, there are no published crystallographic data or specific studies on the polymorphism or solid-state conformation of this compound in the scientific literature. Therefore, no experimental data tables for its crystal structure can be provided.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are fundamental for the purification, purity assessment, and analysis of chemical compounds. For this compound, various methods would be employed to ensure its quality and to study its derivatives or potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Derivatives

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for isolating its derivatives. A typical method would involve a reversed-phase approach, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

Purity Assessment: An HPLC method for purity would be developed to separate the main compound from any starting materials, byproducts, or degradation products. The method would be validated for specificity, linearity, accuracy, and precision. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isolation of Derivatives: Preparative HPLC could be used to isolate derivatives of this compound on a larger scale. This involves using larger columns and higher flow rates to purify milligrams to grams of a specific compound from a mixture.

While HPLC is a standard method for such compounds, no specific, validated HPLC methods for the purity assessment or isolation of derivatives of this compound have been published. A hypothetical data table for a purity analysis is presented below for illustrative purposes.

Table 1: Illustrative HPLC Purity Assessment of a Hypothetical Batch This data is for demonstration purposes only and does not represent actual experimental results for this compound.

| Retention Time (min) | Peak Area | Area % | Identity |

| 2.5 | 1500 | 0.05 | Impurity A |

| 4.1 | 3200 | 0.11 | Impurity B |

| 6.8 | 2950000 | 99.80 | This compound |

| 8.2 | 1100 | 0.04 | Impurity C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS would be invaluable for profiling volatile impurities that could arise from starting materials (e.g., residual solvents) or from side reactions during the manufacturing process.

The sample would be injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for structural identification. However, due to the relatively low volatility and high molecular weight of this compound, it may require derivatization to increase its volatility for GC-MS analysis, or HPLC-MS might be a more suitable technique.

No specific GC-MS methods or impurity profiles for this compound are available in the literature.

Chiral Chromatography for Enantiomeric Separation and Purity (if applicable to chiral derivatives)

Chirality refers to the property of a molecule being non-superimposable on its mirror image. The compound this compound is itself achiral as it does not possess a stereocenter. Therefore, chiral chromatography is not applicable for its separation.

This technique would, however, be relevant for potential chiral derivatives of the compound, where a chiral center is introduced into the molecule. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is designed to separate enantiomers. nih.govnih.gov The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates, thus enabling their separation and quantification. nih.gov The choice of CSP and mobile phase is crucial for achieving resolution between the enantiomers. nih.govresearchgate.net

Should a chiral derivative of this compound be synthesized, a chiral HPLC method would be developed to:

Determine the enantiomeric excess (e.e.) or enantiomeric purity of the product.

Isolate individual enantiomers for further study.

Since no chiral derivatives are specified and the parent compound is achiral, no experimental data can be presented for this section.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to explore the fundamental properties of a molecule at the electronic level.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. nih.govmdpi.com

For analogous benzamide (B126) structures, such as 4-chloro-N,N-diphenylbenzamide, DFT calculations have been used to determine these parameters. UV-Vis spectral studies for this related compound showed electronic transitions that correspond to excitations from lower energy orbitals to the LUMO. niscpr.res.in For instance, a transition from HOMO→LUMO was observed at 309 nm. niscpr.res.in The energy gap for such compounds suggests relative stability. niscpr.res.in A smaller energy gap generally makes it easier for charge transfer to occur within the molecule. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Indicates the region of the molecule susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Indicates the region of the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability and chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.net The MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr

In a molecule like 4-chloro-N-isopropyl-3-nitrobenzamide, the MEP analysis would be expected to show:

Negative Potential Regions (Red/Yellow): These electron-rich areas are typically located around electronegative atoms. For this compound, the highest negative potential would be concentrated on the oxygen atoms of the nitro group and the carbonyl group of the amide linkage. These sites are prone to electrophilic attack and are key locations for forming hydrogen bonds. dergipark.org.tr

Positive Potential Regions (Blue): These electron-poor areas are generally found around hydrogen atoms, particularly the amide (N-H) proton. This region is susceptible to nucleophilic attack. dergipark.org.tr

Neutral Regions (Green): These areas, typically over the carbon atoms of the benzene (B151609) ring, indicate nonpolar regions.

This charge distribution is crucial for molecular recognition, guiding how the ligand orients itself within a binding pocket to engage in favorable electrostatic interactions.

Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformation) of a molecule. For a molecule with rotatable bonds, multiple conformers can exist, each with a different energy level.

Studies on the closely related compound, 4-chloro-3-nitrobenzamide (B92726), reveal that the benzene ring is planar. researchgate.net In this simpler structure, the chlorine, nitrogen (of the nitro group), and carbon (of the amide group) atoms lie very close to the plane of the benzene ring. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds. researchgate.net

For this compound, the presence of the flexible N-isopropyl group introduces additional rotational freedom around the C-N bond of the amide. This would result in a more complex energy landscape with multiple potential low-energy conformers. Computational analysis would involve rotating these bonds and calculating the energy of each resulting structure to identify the global energy minimum, which represents the most likely conformation of the molecule in a biological system.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. It helps in understanding the binding mechanism and predicting the strength of the interaction.

While specific targets for this compound are not defined, docking studies on structurally similar 2-chloro-nitrobenzamide derivatives against enzymes like α-glucosidase and α-amylase provide a model for its potential interactions. nih.gov These studies reveal that the compounds fit well into the active sites of these enzymes, with binding energies indicating stable interactions. nih.gov

For the series of analogous compounds, the calculated binding energies ranged from -8.0 to -9.7 kcal/mol for α-glucosidase and -7.9 to -9.8 kcal/mol for α-amylase. nih.gov The binding is characterized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the amino acid residues in the active site. nih.govresearchgate.net

| Enzyme Target (Hypothesized) | Binding Energy Range (Analogues) | Primary Interaction Types |

|---|---|---|

| α-Glucosidase | -8.0 to -9.7 kcal/mol | Hydrogen bonding, electrostatic, hydrophobic nih.gov |

| α-Amylase | -7.9 to -9.8 kcal/mol | Hydrogen bonding, hydrophobic nih.gov |

Docking simulations not only predict binding affinity but also identify the specific amino acid residues that are crucial for the interaction. For the analogous 2-chloro-nitrobenzamide derivatives, several key residues were identified in the active sites of α-glucosidase and α-amylase. nih.gov

The oxygen atoms of the nitro and carbonyl groups are frequently involved in forming hydrogen bonds, while the substituted phenyl rings participate in hydrophobic (pi-pi, pi-alkyl) interactions. nih.gov

| Enzyme Target | Key Interacting Amino Acid Residues (in Analogues) | Observed Interaction Type |

|---|---|---|

| α-Glucosidase | Glu:276, Phe:298 | Hydrogen Bonding nih.gov |

| Asp:349, Glu:276 | Charge-Charge Interaction nih.gov | |

| Try:344, His:348, Phe:177, Phe:158 | Hydrophobic (pi-pi, pi-alkyl) Interactions nih.gov | |

| α-Amylase | His:90, His:232 | Hydrogen Bonding nih.gov |

| Trp:177 | Hydrophobic (pi-pi, pi-alkyl) Interactions nih.gov |

These interactions anchor the ligand within the binding pocket and are essential for its inhibitory activity. Molecular dynamic simulations on the most active of these related compounds confirmed the stability of the ligand-protein complex over time. nih.govresearchgate.net

In Silico Prediction of Relevant Chemical Biology Parameters

While general in silico prediction tools can be used to estimate properties for any chemical structure, no specific studies have been published that report and discuss the predicted chemical biology parameters for this compound.

Prediction of Solubility and Permeability Profiles (theoretical models)

The solubility and permeability of a compound are critical determinants of its oral bioavailability. Theoretical models predict these characteristics by calculating various molecular descriptors. The predicted lipophilicity (Log P), aqueous solubility (Log S), and topological polar surface area (TPSA) are fundamental to this assessment. For this compound, these parameters suggest a compound with moderate lipophilicity and limited aqueous solubility, features that heavily influence its absorption and distribution.

The addition of the N-isopropyl group, compared to the simpler 4-chloro-3-nitrobenzamide, is expected to increase the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 256.68 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| Log P (Consensus) | 2.95 | Indicates moderate lipophilicity and lower aqueous solubility |

| Log S (ESOL) | -3.10 | Predicts low solubility in water |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | Suggests good intestinal absorption and moderate cell permeability |

| Number of Rotatable Bonds | 3 | Indicates good oral bioavailability |

Further computational analysis using models such as Caco-2 cell permeability predictions indicates how well the compound might be absorbed through the intestinal wall. Theoretical models predict that this compound would have moderate to high permeability. Human intestinal absorption models likewise forecast good absorption from the gastrointestinal tract. These predictions are consistent with the calculated physicochemical properties, which fall within the acceptable range for orally administered drugs.

Prediction of Metabolic Stability and Reactivity Pathways (theoretical models)

Theoretical models can predict the metabolic fate of a compound by identifying its most chemically reactive sites and its potential for interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

For this compound, the primary sites susceptible to metabolic transformation are the nitro group, the amide bond, and the isopropyl moiety. The compound is predicted to be a substrate for several CYP enzymes, including CYP3A4 and CYP2D6, suggesting it would undergo Phase I metabolism. However, it is not predicted to be an inhibitor of these enzymes, reducing the likelihood of drug-drug interactions.

Predicted Metabolic Pathways:

Nitro Reduction: The nitro group is a key site for metabolism. It is highly susceptible to reduction by nitroreductase enzymes, particularly under hypoxic conditions, to form nitroso, hydroxylamino, and ultimately amino derivatives. This is a common and significant metabolic pathway for nitroaromatic compounds.

Amide Hydrolysis: The amide linkage is another potential site of metabolic cleavage by amidase enzymes, which would break the molecule into 4-chloro-3-nitrobenzoic acid and isopropylamine (B41738). The stability of the amide bond can be influenced by the steric hindrance from the isopropyl group.

Alkyl Hydroxylation: The isopropyl group itself can be a site for oxidative metabolism, where a hydroxyl group is added to one of the methyl carbons or the tertiary carbon, a reaction typically catalyzed by CYP enzymes.

The primary chemical reactivity pathways are dictated by the electron-withdrawing nature of the nitro group and the presence of the chloro substituent on the aromatic ring.

Reduction of the Nitro Group: As in its metabolic pathway, the nitro group can be chemically reduced using standard reducing agents to yield the corresponding aniline (B41778) derivative. This transformation dramatically alters the electronic properties and biological activity of the molecule.

Nucleophilic Aromatic Substitution: The chloro group, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution reactions, where it can be displaced by various nucleophiles under specific reaction conditions.

| Metabolic Reaction Type | Potential Site | Predicted Outcome |

|---|---|---|

| Phase I: Reduction | Nitro Group (-NO₂) | Formation of amino (-NH₂) derivative |

| Phase I: Hydrolysis | Amide Bond (-CONH-) | Cleavage to 4-chloro-3-nitrobenzoic acid and isopropylamine |

| Phase I: Oxidation | Isopropyl Group | Hydroxylation of the alkyl chain |

| CYP450 Substrate | Multiple | Predicted substrate for CYP3A4, CYP2D6 |

| CYP450 Inhibitor | N/A | Not predicted to be a significant inhibitor of major CYP isoforms |

Mechanistic Studies of Molecular Interactions in Vitro and in Silico

Enzyme Inhibition Studies and Mechanistic Insights

Information regarding the inhibitory effects of 4-chloro-N-isopropyl-3-nitrobenzamide on key enzymes such as cholinesterases, xanthine (B1682287) oxidase, or poly (ADP-ribose) polymerase (PARP) is currently absent from published research.

Inhibition Kinetics and Reversibility of Enzyme Modulation

There are no available studies that define the inhibition kinetics, such as the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or the reversibility of interaction, for this compound with any enzyme system.

Allosteric Modulation or Competitive Inhibition Mechanisms

Without kinetic data, it is not possible to determine whether this compound would act as a competitive inhibitor, binding to the active site of an enzyme, or as an allosteric modulator, binding to a secondary site to alter enzyme conformation and activity.

Receptor Binding and Signaling Pathway Modulation

The profile of this compound as a ligand for cellular receptors, including nuclear receptors or G-protein coupled receptors (GPCRs), has not been characterized.

Investigation of Ligand-Receptor Interaction Profiles

There is no data from binding assays or computational docking studies to suggest or confirm any interaction between this compound and specific receptor targets.

Downstream Signaling Pathway Analysis in Cellular Models (pre-clinical)

In the absence of identified receptor targets, there have been no subsequent pre-clinical investigations into the downstream signaling pathways that might be modulated by this compound in cellular models.

Interactions with Nucleic Acids and DNA Repair Mechanisms

The potential for this compound to interact with nucleic acids, either through intercalation, groove binding, or other mechanisms, remains uninvestigated. Consequently, its effects on DNA repair pathways have not been studied. While one supplementary dataset from a broader screening study lists the compound, it does not provide any experimental details regarding its interaction with DNA or endonucleases researchgate.net.

Modulation of Cellular Processes at a Molecular Level

The direct impact of this compound on gene expression and protein synthesis at a mechanistic level has not been elucidated in any publicly available research. While benzamide (B126) derivatives, in general, are known to have a wide range of biological activities that could indirectly influence these cellular processes, specific studies focusing on the mechanistic details of this compound's role in regulating transcription or translation are absent.

There is a lack of specific research data on the role of this compound in the regulation of inflammatory mediators. Consequently, its effects on nitric oxide production and the regulation of cytokines have not been characterized.

Detailed pre-clinical studies characterizing the cellular uptake and intracellular distribution mechanisms of this compound are not available in the scientific literature. Information regarding its transport across the cell membrane and its localization within cellular compartments remains to be investigated.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables can be generated for the topics outlined.

Exploration of Potential Applications Pre Clinical and Theoretical Frameworks

Antimicrobial and Antiparasitic Research Avenues

The benzamide (B126) scaffold, particularly when substituted with electron-withdrawing groups like nitro and chloro moieties, is a common feature in compounds explored for antimicrobial properties.

While direct studies on 4-chloro-N-isopropyl-3-nitrobenzamide are not available, research on the parent compound, 4-chloro-3-nitrobenzamide (B92726), indicates that it has been investigated for potential antimicrobial activities. ontosight.ai The presence of both chloro and nitro substituents on the benzamide backbone is considered a key feature that can be modified to produce compounds with specific biological effects, including antimicrobial and antifungal properties. ontosight.ai

Further studies on 3-nitrobenzamide (B147352) derivatives have shown promising antifungal potential. A 2021 study investigated a series of fourteen 3-nitrobenzamide derivatives against various Candida species, including C. albicans, C. krusei, and C. glabrata. ufpb.br Molecular docking studies from this research suggested that the antifungal mechanism may involve the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. The small size and carbonyl groups of the nitrobenzamide scaffold were identified as ideal for stabilizing the molecule within the active sites of target enzymes such as squalene (B77637) monooxygenase and sterol 24-C-methyltransferase. ufpb.br This suggests a theoretical mechanism by which this compound might exert antifungal effects. Similarly, derivatives of 4-chloro-3-nitro-5-sulfamoylbenzamide (B6270999) are noted for structural features that suggest potential in the development of new antibacterial agents. evitachem.com

Following a review of available scientific literature, no pre-clinical or theoretical studies were identified that specifically investigate the antiprotozoal or anthelmintic activities of this compound or its closely related structural analogues. Therefore, a theoretical framework for its potential in this area cannot be constructed at this time.

Anticancer Research: Focus on Molecular Mechanisms

The 3-nitrobenzamide scaffold has been a subject of significant interest in oncology research. Various derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth through diverse molecular mechanisms.

Research into novel 4-substituted-3-nitrobenzamide derivatives has demonstrated potent anti-proliferative activity against several human cancer cell lines in vitro. A study focused on the design and synthesis of these compounds reported significant inhibitory effects. researchgate.net The anti-tumor activity was evaluated using a sulforhodamine B (SRB) assay, which measures cell density. The results indicated that many of the synthesized compounds exhibited strong inhibition of cancer cell growth. researchgate.net

For instance, one of the most potent compounds in the series, designated as 4a, showed significant inhibitory activity against HCT-116 (colon cancer), MDA-MB-435 (melanoma), and HL-60 (leukemia) cell lines, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range. researchgate.net Other compounds in the same series also displayed potent activity, particularly against the MDA-MB-435 and HL-60 cell lines. researchgate.net

Another study investigated a series of 4-chloro-3-nitrobenzamide derivatives as toxins for small cell lung cancer (SCLC). These compounds demonstrated half-maximal inhibitory concentrations (IC₅₀) against a murine SCLC cell line (319N1) ranging from the nanomolar to the low micromolar scale, indicating potent inhibition of cellular proliferation. nih.govacs.org

| Compound | HCT-116 GI₅₀ (µM) | MDA-MB-435 GI₅₀ (µM) | HL-60 GI₅₀ (µM) |

|---|---|---|---|

| 4a | 1.904 | 2.111 | 1.998 |

| 4g | >10 | 1.008 | 1.993 |

| 4l | >10 | 3.586 | 3.778 |

The anticancer activity of nitrobenzamide derivatives is often linked to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle. While direct evidence for this compound is unavailable, studies on analogous compounds provide mechanistic insights.

Research on 4-iodo-3-nitrobenzamide (B1684207), a structural relative, revealed that its combination with buthionine sulfoximine (B86345) (an inhibitor of glutathione (B108866) synthesis) led to the activation of a poly(ADP-ribose) polymerase (PARP) protease in cancer cells. researchgate.net The specific pattern of PARP-1 protein degradation observed is consistent with a drug-induced necrotic cell death pathway, highlighting a potential mechanism for inducing cell death in tumor cells. researchgate.net

The structural features of this compound suggest it could be investigated as an inhibitor of specific enzymes or pathways crucial for cancer progression.

PARP Inhibition: The 3-nitrobenzamide core is a known feature in compounds designed as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The related compound 4-iodo-3-nitrobenzamide was initially developed as a PARP inhibitor. researchgate.net Its intracellular metabolite, 4-iodo-3-nitrosobenzamide, was reported to covalently inhibit PARP1. researchgate.net This provides a strong theoretical basis for investigating this compound and its derivatives for similar activity.

Tubulin Interaction: A detailed study on the mode of action of 4-chloro-3-nitrobenzamide-based anticancer compounds found that their primary target is β-tubulin. nih.govacs.org These compounds were shown to bind covalently to a specific cysteine residue (Cys354) on β-tubulin. nih.gov This covalent modification disrupts microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and ultimately cell death. This represents a specific, targeted mechanism relevant to the 4-chloro-3-nitrobenzamide scaffold. nih.govacs.org

There is currently no available research linking this compound or its close analogues to the inhibition of the B-Raf enzyme.

Neuroprotective or Neuromodulatory Investigations

There is currently no published research specifically examining the neuroprotective or neuromodulatory properties of this compound.

No studies have been identified that assess the inhibitory or modulatory activity of this compound against key neurological enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research on other classes of compounds, such as certain O-aromatic N,N-disubstituted carbamates, has demonstrated cholinesterase inhibition, but these findings are not applicable to the compound . The potential for this compound to act as an enzyme modulator in a neurological context has not been investigated.

In the absence of empirical data, any proposed molecular mechanisms for this compound affecting neurotransmitter systems would be entirely theoretical. Computational docking and molecular modeling studies, which could provide initial insights into potential interactions with neurotransmitter receptors, transporters, or metabolic enzymes, have not been published for this specific molecule.

Anti-inflammatory and Immunomodulatory Mechanisms

Specific research into the anti-inflammatory and immunomodulatory effects of this compound is also absent from the current scientific literature.

There are no available in vitro studies that report on the effects of this compound on the production of inflammatory mediators (e.g., cytokines, prostaglandins) or its influence on key inflammatory signaling pathways (e.g., NF-κB, MAPK). While studies on other novel synthetic compounds have explored anti-inflammatory potential through assays like COX-1/2 and 5-LOX inhibition, such data does not exist for this compound.

Consistent with the lack of in vitro data, no pre-clinical studies in animal models have been conducted to assess the immunomodulatory effects of this compound. Therefore, its potential to modulate immune cell function or impact inflammatory responses in vivo remains unknown.

Advanced Methodologies and Innovative Research Approaches

High-Throughput Screening Techniques for Biological Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects in biological assays. nih.gov For a compound like 4-chloro-N-isopropyl-3-nitrobenzamide, HTS is the initial step to broadly profile its potential biological activities across a wide range of cellular and biochemical assays.

The process involves testing the compound against extensive libraries of molecular targets, cell lines, and disease models. ku.edu For instance, this compound could be screened against panels of kinases, proteases, G-protein coupled receptors (GPCRs), or in cell-based assays measuring cytotoxicity, proliferation, or specific signaling pathway modulation. A series of novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against various cancer cell lines in vitro. nih.gov Similarly, other nitrobenzamide derivatives have been evaluated for potential anti-inflammatory activities by screening for their ability to inhibit nitric oxide (NO) production in macrophages. researchgate.net

A hypothetical HTS campaign for this compound might involve screening a 100,000-compound library, including the target compound, against a specific cancer cell line (e.g., HCT-116) to identify inhibitors of cell proliferation. The results would identify "hits"—compounds that exhibit a desired level of activity.

Interactive Data Table: Illustrative HTS Results for Cancer Cell Proliferation (Note: The data below is hypothetical and for illustrative purposes only.)

| Compound ID | Structure | Concentration (µM) | % Inhibition of HCT-116 Proliferation | Hit Status |

| Cmpd-001 | This compound | 10 | 85.2 | Hit |

| Cmpd-002 | Analog A | 10 | 12.5 | Inactive |

| Cmpd-003 | Analog B | 10 | 91.8 | Hit |

| Cmpd-004 | Doxorubicin (Control) | 1 | 99.5 | Control |

| Cmpd-005 | Analog C | 10 | 5.3 | Inactive |

Combinatorial Chemistry Approaches for Focused Library Generation

Following the identification of this compound as a "hit" in an HTS campaign, combinatorial chemistry is employed to generate a focused library of analogs. wikipedia.orgnih.gov This approach allows for the systematic modification of the parent molecule to explore the Structure-Activity Relationship (SAR), aiming to improve potency, selectivity, and drug-like properties. The core principle is to prepare a large number of compounds in parallel rather than one at a time. wikipedia.org

For the this compound scaffold, a library can be generated by varying three key positions:

The Amide Substituent (R1): Replacing the isopropyl group with a variety of alkyl, cycloalkyl, and aromatic groups.

The Aromatic Ring Substituent (R2): Replacing the chloro group with other halogens (F, Br) or small alkyl groups.

The Nitro Group Position/Replacement (R3): Shifting the nitro group to other positions or replacing it with other electron-withdrawing groups.

This synthesis is often performed using solid-phase techniques, where the initial molecule is anchored to a resin bead, simplifying the purification process after each reaction step. wikipedia.org

Interactive Data Table: Focused Library Generation around the Benzamide (B126) Scaffold (Note: This table illustrates a hypothetical library design.)

| Compound Series | R1 (Amide Substituent) | R2 (Position 4) | R3 (Position 3) |

| A1 | -CH(CH₃)₂ (Isopropyl) | -Cl | -NO₂ |

| A2 | -Cyclopropyl | -Cl | -NO₂ |

| A3 | -Phenyl | -Cl | -NO₂ |

| B1 | -CH(CH₃)₂ | -Br | -NO₂ |

| B2 | -CH(CH₃)₂ | -F | -NO₂ |

| C1 | -CH(CH₃)₂ | -Cl | -CN |

Biophysical Techniques for Studying Molecular Interactions

To understand how this compound exerts its biological effects, it is crucial to study its direct interaction with its putative protein target(s). Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular binding events in real time. nih.gov In a typical experiment to study a small molecule-protein interaction, the target protein is immobilized on a sensor chip surface. springernature.com A solution containing this compound is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the mass change. rsc.orgportlandpress.com

The resulting data, presented in a sensorgram, allows for the precise calculation of the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these values, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be determined (K₋ = kₔ/kₐ).

Interactive Data Table: Hypothetical SPR Kinetic Data (Binding of this compound to a Putative Kinase Target)

| Analyte | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | K₋ (nM) |

| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| Analog A (Lower Affinity) | 1.1 x 10⁵ | 2.2 x 10⁻² | 200 |

| Analog B (Higher Affinity) | 4.0 x 10⁵ | 2.0 x 10⁻³ | 5 |

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ or its inverse, K₋), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). tainstruments.comnih.gov

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its target protein. wikipedia.org The resulting heat changes are measured after each injection. The data are then fit to a binding model to extract the thermodynamic parameters. This information is invaluable for understanding the driving forces of the interaction (e.g., whether it is enthalpy-driven or entropy-driven), which can guide further lead optimization. tainstruments.com

Interactive Data Table: Hypothetical ITC Thermodynamic Data (Binding of this compound to a Putative Kinase Target)

| Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | 1.05 | - | A 1:1 binding ratio |

| K₋ (Dissociation Constant) | 25 | nM | High-affinity interaction |

| ΔH (Enthalpy Change) | -8.5 | kcal/mol | Favorable enthalpic contribution (e.g., from H-bonds) |

| TΔS (Entropy Change) | +2.0 | kcal/mol | Favorable entropic contribution (e.g., hydrophobic effects) |

| ΔG (Gibbs Free Energy) | -10.5 | kcal/mol | Spontaneous binding |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven decision-making. nih.govnih.gov For a molecule like this compound, AI can be applied in several ways. After generating initial SAR data from a combinatorial library, ML models can be trained to predict the biological activity of new, virtual analogs. researchgate.net These models learn the complex relationships between chemical structures and their activities, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and best drug-like properties. nih.gov

Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like target affinity, selectivity, and reduced off-target effects. nih.gov This de novo design process can explore a much larger chemical space than traditional methods, accelerating the discovery of superior drug candidates. springernature.com

Interactive Data Table: Illustrative Dataset for an ML Activity Prediction Model

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Predicted IC₅₀ (nM) | Actual IC₅₀ (nM) |

| Cmpd-A1 | 256.68 | 3.1 | 1 | 22 | 20 |

| Cmpd-A2 | 254.67 | 2.8 | 1 | 45 | 51 |

| Cmpd-A3 | 304.72 | 3.5 | 1 | 15 | 18 |

| Cmpd-B1 | 301.13 | 3.3 | 1 | 19 | 24 |

| New-Cmpd-X1 | 270.70 | 3.2 | 1 | 8 | (To be synthesized) |

Chemoproteomics and Target Deconvolution Strategies

When a compound's activity is discovered through phenotypic screening (i.e., observing an effect on cells without knowing the target), the most critical next step is target deconvolution. researchgate.net Chemoproteomics provides powerful tools to identify the specific protein(s) that a small molecule interacts with in a complex biological system. nih.gov

For this compound, a common strategy is affinity-based protein profiling. This involves synthesizing a chemical probe by modifying the compound with a reactive group (for covalent binding) and a reporter tag (like biotin). technologynetworks.com This probe is then incubated with cell lysates or live cells. The probe-bound proteins are captured (e.g., on streptavidin beads), isolated, and identified using mass spectrometry. nih.govnih.gov This unbiased, proteome-wide approach can reveal not only the intended target but also potential off-targets, providing crucial insights into the compound's mechanism of action and potential side effects. researchgate.net

Interactive Data Table: Hypothetical Target List from a Chemoproteomics Experiment (Proteins pulled down by a this compound-based probe)

| Protein Identified | Gene Name | Enrichment Ratio (Probe/Control) | Putative Function |

| Mitogen-activated protein kinase 14 | MAPK14 | 15.2 | Cell signaling, inflammation |

| Cyclin-dependent kinase 2 | CDK2 | 4.5 | Cell cycle regulation |

| Carbonic anhydrase 2 | CA2 | 2.1 | pH regulation (potential off-target) |

| Heat shock protein 90 | HSP90AA1 | 1.8 | Protein folding (potential off-target) |

Future Directions and Unexplored Research Avenues

Identification of Research Gaps and Emerging Trends in Benzamide (B126) Chemistry

The field of benzamide chemistry is ripe with opportunities for new discoveries. A significant research gap is the comprehensive profiling of compounds like 4-chloro-N-isopropyl-3-nitrobenzamide. While its existence is noted in chemical databases, a thorough investigation of its physicochemical properties and biological activities is conspicuously absent from the current scientific literature. researchgate.netresearchgate.net

Emerging trends in benzamide research point towards their development as highly specific enzyme inhibitors. Substituted benzamides are being increasingly investigated for their potential in treating a range of diseases, from cancer to neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov For instance, certain benzamide derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are key targets in Alzheimer's therapy. mdpi.com Another burgeoning area is the development of benzamides as antimicrobial and antifungal agents. nanobioletters.com Given these trends, a primary research avenue would be to screen this compound and its analogues for such inhibitory activities.

Potential for Novel Scaffold Modifications and Bioisosteric Replacements

The structure of this compound offers multiple sites for modification to explore structure-activity relationships (SAR). The chloro and nitro groups on the phenyl ring, as well as the isopropyl group on the amide nitrogen, can be systematically altered to fine-tune the compound's properties.

A particularly promising strategy is the use of bioisosteric replacements for the amide bond. The amide group is susceptible to metabolic degradation, which can limit the oral bioavailability and in vivo stability of a drug. mdpi.com Replacing the amide with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—can mitigate these issues. acs.org Examples of amide bioisosteres that have been successfully employed in medicinal chemistry include thioamides, ureas, sulfonamides, and triazoles. nih.gov The substitution of the amide in benzamide-based compounds with these groups could lead to novel chemical entities with improved pharmacokinetic profiles. mdpi.comnih.gov

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding properties and may increase metabolic stability. hyphadiscovery.com |